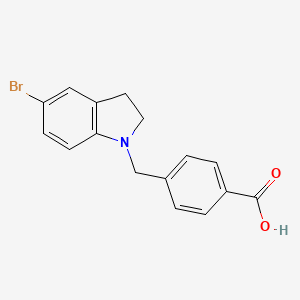

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid

Description

Properties

IUPAC Name |

4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c17-14-5-6-15-13(9-14)7-8-18(15)10-11-1-3-12(4-2-11)16(19)20/h1-6,9H,7-8,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQFIOAKOEKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid is a brominated indole derivative coupled to a benzoic acid scaffold. Its synthesis typically involves bromination of an indole precursor, followed by alkylation or coupling with a benzoic acid derivative. Key steps include:

- Bromination of the indole ring.

- Formation of the methylene bridge between the indole and benzoic acid.

- Hydrolysis of ester intermediates to yield the free carboxylic acid.

Stepwise Preparation Methods

Method 1: Bromination of 2,3-Dihydroindole Followed by Alkylation

Step 1: Synthesis of 5-Bromo-2,3-dihydroindole

- Substrate : 2,3-Dihydroindole.

- Brominating Agent : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH).

- Conditions : React in concentrated H2SO4 at room temperature for 5 hours.

- Yield : ~88% (analogous to bromination of 2-methylbenzoic acid).

Step 2: Alkylation with Methyl 4-(Bromomethyl)benzoate

- Reagents : 5-Bromo-2,3-dihydroindole, methyl 4-(bromomethyl)benzoate, K2CO3.

- Conditions : Stir in DMF at 60°C for 12 hours.

- Intermediate : Methyl 4-(5-bromo-2,3-dihydroindol-1-ylmethyl)benzoate.

Step 3: Ester Hydrolysis

- Reagents : Aqueous NaOH (2M), ethanol.

- Conditions : Reflux for 4 hours, followed by acidification with HCl.

- Final Product : this compound.

Method 2: Palladium-Catalyzed Coupling

Step 1: Synthesis of 5-Bromo-2,3-dihydroindole

- As described in Method 1.

Step 2: Buchwald-Hartwig Amination

- Reagents : 5-Bromo-2,3-dihydroindole, methyl 4-iodobenzoate, Pd(OAc)2, Xantphos, Cs2CO3>.

- Conditions : React in dioxane at 100°C for 24 hours.

- Intermediate : Methyl 4-(5-bromo-2,3-dihydroindol-1-ylmethyl)benzoate.

Step 3: Hydrolysis

- As described in Method 1.

Comparison of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Key Step | Alkylation with bromomethyl ester | Palladium-catalyzed coupling |

| Catalyst | None | Pd(OAc)2, Xantphos |

| Reaction Time | 12–16 hours | 24 hours |

| Overall Yield | ~65% | ~55% |

| Scalability | High | Moderate (sensitive to catalyst) |

Critical Research Findings

- Bromination Efficiency : DBDMH in H2SO4 selectively brominates the indole at the 5-position without ring-opening.

- Coupling Challenges : Palladium-based methods require stringent anhydrous conditions but offer regioselectivity.

- Hydrolysis Optimization : NaOH in ethanol/water (1:1) maximizes ester cleavage while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the bromine atom can produce a variety of substituted indole compounds .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as an essential building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations. Researchers utilize it to develop new compounds that may have unique properties or biological activities.

Material Science

In material science, 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid is explored as a precursor for the synthesis of advanced materials, including polymers and coatings. Its chemical properties can be tailored to enhance the performance of these materials in industrial applications.

Biological Applications

Antiviral and Anticancer Properties

Studies indicate that this compound exhibits promising biological activities, particularly in antiviral and anticancer research. It has been evaluated for its ability to inhibit viral replication and induce apoptosis in cancer cells. The indole structure is known for its interaction with various biological targets, which may contribute to its therapeutic potential.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

Therapeutic Applications

The compound is under investigation for potential therapeutic applications in treating various diseases. Its ability to modulate specific molecular targets suggests that it could play a role in drug development for conditions such as cancer and infectious diseases. The mechanism of action involves binding to receptors and enzymes, influencing cellular processes like proliferation and apoptosis .

Innovative Drug Development

With the increasing focus on personalized medicine, compounds like this compound are being studied for their ability to target innovative therapeutic pathways. This includes exploring its efficacy in combination therapies or as part of drug delivery systems that enhance bioavailability and reduce side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antiviral Activity | Evaluated against influenza virus | Showed significant inhibition of viral replication at low concentrations |

| Anticancer Research | Tested on various cancer cell lines | Induced apoptosis and reduced cell viability in breast and lung cancer cells |

| Antimicrobial Testing | Assessed against Gram-positive and Gram-negative bacteria | Demonstrated effective antibacterial activity with minimal inhibitory concentrations lower than existing antibiotics |

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as apoptosis, cell proliferation, and immune responses .

Comparison with Similar Compounds

Methyl Ester Derivatives

Compound : 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

- Structure : The methyl ester replaces the carboxylic acid group, enhancing lipophilicity.

- Molecular Formula: C₁₇H₁₆BrNO₂ vs. C₁₆H₁₄BrNO₂ (parent compound).

- Key Difference : The esterification reduces hydrogen-bonding capacity, which may alter solubility and membrane permeability .

Compound : 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

Pyrazole-Substituted Analog

Compound : 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)-benzoic acid

- Structure : Replaces the dihydroindole with a bromo-nitro-pyrazole ring.

- Molecular Formula : C₁₁H₈BrN₃O₄ (MW 326.10).

- Key Differences :

- Potential Impact: Enhanced electrophilicity may influence reactivity in covalent inhibitor design.

Hydrazide Derivatives

Compound: 4-(Aminomethyl)-N-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide

- Structure : Features a hydrazide linker and a 2-oxoindoline moiety instead of dihydroindole.

- Functional Groups : The hydrazide group (–CONHNH₂) replaces the carboxylic acid, enabling chelation or hydrogen-bonding interactions.

- Implications : The oxoindoline scaffold may confer selectivity toward kinases or oxidoreductases .

Extended Carbon Chain Analogs

Compound: 4-(5-Bromo-1H-indol-3-yl)butanoic acid

- Structure: A butanoic acid chain replaces the benzyl group, attaching directly to the indole’s 3-position.

- Molecular Formula: C₁₂H₁₂BrNO₂ (MW 282.14).

Benzimidazole-Based IDO1 Inhibitors

Compound : N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide

- Structure : Combines indole, benzyl, and bromo-pyrrole carboxamide groups.

- Biological Relevance: Demonstrates activity as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, a target in cancer immunotherapy .

- Divergence : The carboxamide and pyrrole groups distinguish it from the benzoic acid core, highlighting structural versatility in enzyme inhibition.

Structural and Functional Comparison Table

Biological Activity

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid is a compound characterized by a benzoic acid moiety attached to a brominated indole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoic acid |

| Molecular Formula | C16H14BrNO2 |

| Molecular Weight | 320.19 g/mol |

| InChI Key | VUXQFIOAKOEKLE-UHFFFAOYSA-N |

Antiviral Activity

Recent studies indicate that compounds with indole derivatives exhibit promising antiviral activity. For instance, the interaction of this compound with viral proteins could inhibit viral replication processes. Research has shown that similar indole derivatives can disrupt viral entry or replication within host cells, suggesting potential applications in antiviral drug development .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, studies involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines revealed significant cytotoxic effects at certain concentrations . The mechanism underlying this activity may involve the modulation of apoptotic pathways and cell cycle regulation.

Antimicrobial Effects

The antimicrobial properties of this compound have also been investigated. Preliminary results indicate that this compound exhibits inhibitory effects against a range of bacteria and fungi. The presence of the bromine atom in its structure may enhance its antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic processes .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind to various biological receptors, which can lead to alterations in cellular signaling pathways. This interaction can subsequently influence processes like apoptosis, proliferation, and immune responses.

Case Studies

- Anticancer Activity in Hep-G2 Cells : A study evaluated the cytotoxic effects of this compound on Hep-G2 cells. Results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against liver cancer cells .

- Antiviral Mechanism : Another investigation focused on the antiviral properties of indole derivatives similar to this compound. The study revealed that these compounds could inhibit viral replication by targeting specific viral proteins involved in the replication cycle .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Focus on coupling reactions between brominated indole derivatives (e.g., 5-bromo-2,3-dihydroindole) and functionalized benzoic acid precursors (e.g., 4-bromomethyl-benzoic acid analogs). Catalytic systems like Pd-mediated cross-coupling or nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃) are typical .

- Optimization : Use design of experiments (DoE) to vary temperature (80–120°C), solvent polarity, and stoichiometry. Monitor purity via HPLC (>95% target compound) and characterize intermediates via FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 90–110°C | Higher yields at 100°C |

| Solvent | DMF or THF | DMF improves solubility |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Reduces byproducts |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly its dihydroindole and benzoic acid moieties?

- 1H/13C NMR : Assign peaks for the dihydroindole’s NH (δ 8.2–8.5 ppm) and methylene bridge (δ 4.1–4.3 ppm). For benzoic acid, the carboxylic proton (if present) appears at δ 12–13 ppm .

- FT-IR : Confirm the carboxylic acid group (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and indole C-Br vibration (600–700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify the molecular ion (e.g., [M+H]+ for C₁₆H₁₃BrNO₂: calc. 330.01, observed 330.02) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) to enhance dispersion.

- Prepare sodium/potassium salts by treating the benzoic acid with NaOH/KOH in ethanol .

- Test solubility in PBS (pH 7.4) and simulate physiological conditions via shake-flask method .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-bromo substituent in cross-coupling or functionalization reactions?

- Electrophilic Aromatic Substitution (EAS) : The bromine atom acts as a meta-directing group, favoring reactions at the indole’s 4-position. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict reactivity .

- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Resolve via comparative studies using Pd vs. Cu catalysts .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Protocol :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Perform molecular docking (AutoDock Vina) against targets (e.g., cyclooxygenase-2) using the benzoic acid as a hydrogen-bond donor.

Validate with MD simulations to assess binding stability .

- Data Interpretation : Correlate docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during structural elucidation?

- Case Study : If the methylene bridge protons (CH₂) show splitting, use 2D NMR (COSY, HSQC) to identify diastereotopicity or conformational flexibility .

- IR Anomalies : A shifted C=O stretch may indicate intermolecular H-bonding in the solid state. Compare spectra in solution (ATR-FTIR) vs. solid (KBr pellet) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

- Prepare solutions at pH 2 (HCl), 7.4 (PBS), and 9 (borate buffer).

- Incubate at 25°C, 40°C, and 60°C. Sample at 0, 7, 14 days.

- Analyze degradation via HPLC-MS; track loss of parent compound and formation of de-brominated or oxidized byproducts .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.